2-bromo-N-(1-phenylpropyl)acetamide chemical structure and properties
2-bromo-N-(1-phenylpropyl)acetamide chemical structure and properties
This technical monograph provides an in-depth analysis of 2-bromo-N-(1-phenylpropyl)acetamide (CAS 1028257-98-8), a specialized
The content is structured for research scientists and medicinal chemists, focusing on its structural properties, synthetic pathways, and utility as an electrophilic building block in heterocyclic chemistry.
[1]
Executive Summary
2-Bromo-N-(1-phenylpropyl)acetamide is a bifunctional organic intermediate characterized by an electrophilic
Its primary utility lies in its dual reactivity: the labile C–Br bond allows for nucleophilic substitution (
Chemical Identity & Physicochemical Properties[1][3][4][5]
Structural Nomenclature
-
Common Name:
-Bromo-N-(1-phenylpropyl)acetamide -
CAS Registry Number: 1028257-98-8[3]
-
Molecular Formula:
-
SMILES: CCC(C1=CC=CC=C1)NC(=O)CBr
Physicochemical Data Profile
The following properties are derived from experimental data of the homologous series (e.g., N-(1-phenylethyl) analogs) and computational models, as specific experimental values for the propyl variant are rare in open literature.
| Property | Value / Prediction | Confidence |
| Molecular Weight | 256.14 g/mol | Exact |
| Physical State | Solid (Crystalline powder) | High (Based on homologs) |
| Melting Point | 95–105 °C (Predicted) | Medium (Homolog MP: ~129°C) |
| Boiling Point | ~380 °C (at 760 mmHg) | Calculated |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | High |
| LogP | 2.8 – 3.1 | High (Lipophilic) |
| pKa (Amide NH) | ~15 (Neutral under physiological pH) | High |
Synthetic Methodology
The synthesis of 2-bromo-N-(1-phenylpropyl)acetamide follows a standard Schotten-Baumann acylation protocol. This method ensures high yield by neutralizing the hydrobromic acid byproduct in situ.
Reaction Scheme
The core transformation involves the nucleophilic attack of 1-phenylpropan-1-amine on the carbonyl carbon of bromoacetyl bromide .
Figure 1: Synthetic pathway for the acylation of 1-phenylpropylamine.
Detailed Experimental Protocol
Reagents:
-
1-Phenylpropan-1-amine (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation: Dissolve 1-phenylpropan-1-amine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (
or Ar). -
Addition: Cool the solution to 0 °C using an ice bath. Add bromoacetyl bromide (11 mmol) dropwise over 30 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (hexane/EtOAc 7:3).
-
Workup: Quench with water (50 mL). Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated
, and brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from ethanol/hexane if necessary to obtain the pure solid.
Mechanistic Insight: The use of bromoacetyl bromide is preferred over the chloride for higher reactivity, though it requires stricter temperature control to prevent di-acylation or polymerization.
Reactivity Profile & Applications
The chemical value of 2-bromo-N-(1-phenylpropyl)acetamide stems from the orthogonal reactivity of its functional groups.
Electrophilic Substitution ( )
The carbon atom alpha to the carbonyl is highly electrophilic due to the electron-withdrawing nature of both the bromine and the amide carbonyl.
-
Application: Reaction with secondary amines (e.g., piperazine, morpholine) yields
-aminoamides (glycinamides), a common motif in sodium channel blockers and local anesthetics. -
Reaction:
Radical Cyclization (ATRA)
Recent advances in photoredox catalysis utilize
-
Mechanism: Under visible light with a photocatalyst (e.g.,
), the C–Br bond undergoes homolytic cleavage. The resulting radical can add across alkenes (Atom Transfer Radical Addition - ATRA) to form -lactams . -
Significance: This provides a rapid route to functionalized pyrrolidinones, which are core structures in racetam-class nootropics (e.g., Brivaracetam analogs).
Figure 2: Divergent reactivity pathways: Classical alkylation (Path A) vs. Modern radical cyclization (Path B).
Analytical Characterization
To validate the synthesis of 2-bromo-N-(1-phenylpropyl)acetamide, the following spectroscopic signals are diagnostic:
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (CDCl3) | Terminal methyl of propyl chain | |
| Methylene of propyl chain | ||
| CH-N (Benzylic methine) | ||
| Amide NH | ||
| Phenyl aromatic protons | ||
| IR Spectroscopy | 1650–1660 | Amide I (C=O stretch) |
| 3280–3300 | Amide N-H stretch | |
| Mass Spectrometry | m/z 255/257 (1:1 ratio) | Molecular ion |
Handling & Safety Protocols
Hazard Classification:
-
Skin/Eye Irritant:
-Haloamides are potent alkylating agents and lachrymators. They can cause severe irritation to mucous membranes. -
Sensitizer: Potential for allergic skin reactions upon repeated exposure.
Safety Measures:
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Quenching: Residual alkylating agent should be quenched with a dilute solution of ammonia or sodium thiosulfate before disposal.
References
-
BenchChem. (2025).[4] An In-depth Technical Guide to the Synthesis of N-(1-Bromo-2-oxopropyl)acetamide. Retrieved from
-
Sigma-Aldrich. (n.d.).[5] 2-Bromo-N-phenylacetamide Product Information. Retrieved from
-
Treacy, S. M., et al. (2023).[6] Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science. Retrieved from
-
ChemicalBook. (n.d.). 2-BROMO-N-(1-PHENYLPROPYL)ACETAMIDE CAS#: 1028257-98-8.[3] Retrieved from
-
Cavicchioni, G. (2006).[7] Bromoamides as Starting Materials in the Synthesis of α-Hydroxy- and α-Alkoxy Derivatives. Synthetic Communications. Retrieved from
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